2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 7. The 2-position is occupied by a 3-bromophenyl group, the 5-position by a methyl group, and the 7-position by a trifluoromethyl (CF₃) group. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3/c1-8-5-12(14(16,17)18)21-13(19-8)7-11(20-21)9-3-2-4-10(15)6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGNTIJUAZKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with boronic acids . The reaction conditions often include the use of a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine site.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent example, where the compound reacts with aryl or heteroaryl boronic acids to form C-C bonds.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core, although specific conditions and reagents vary.
Scientific Research Applications
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its activity against monoamine oxidase B, which is a target in neurodegenerative disorders.
Biological Research: The compound’s derivatives have shown promising results in preliminary biological evaluations, indicating potential therapeutic benefits.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with structurally related analogs:
Substituent Position and Electronic Effects
Key Insights :
- Position of Bromine : Bromine at C2 (target) vs. C5 (e.g., ) alters steric and electronic interactions. The C2-substituted bromophenyl group in the target compound may facilitate unique binding modes in enzyme active sites compared to C5-substituted analogs.
- Trifluoromethyl Group : The CF₃ group at C7 is conserved across many analogs (e.g., ), contributing to enhanced lipophilicity and resistance to oxidative metabolism .
Biological Activity
2-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound features a unique structural framework that includes a bromophenyl substituent and trifluoromethyl group, enhancing its potential for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of neurotransmitters like dopamine. By inhibiting MAO-B, this compound may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.
- Neuroprotective Effects : As an inhibitor of MAO-B, this compound may help protect neurons from oxidative stress and neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines, including this specific compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism involves the induction of apoptosis and cell cycle arrest at G1 phase.
- Enzyme Inhibition : A study highlighted the compound's effectiveness as a selective inhibitor of MAO-B. The kinetic parameters indicated a competitive inhibition mechanism with a Ki value in the low micromolar range.
- In Vivo Studies : Animal models treated with this compound showed reduced symptoms associated with neurodegenerative conditions, supporting its potential as a therapeutic agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Anticancer Activity | COX-2 Inhibition | MAO-B Inhibition |
|---|---|---|---|
| This compound | High | Moderate | High |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Moderate | Low | Moderate |
| 5-Fluoro-2-methylpyrazolo[1,5-a]pyrimidine | Low | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
